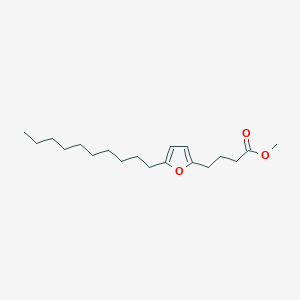
Methyl 4-(5-decylfuran-2-YL)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(5-decylfuran-2-yl)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a long decyl chain, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(5-decylfuran-2-yl)butanoate typically involves the esterification of 4-(5-decylfuran-2-yl)butanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction can be represented as follows:
4-(5-decylfuran-2-yl)butanoic acid+methanolH2SO4Methyl 4-(5-decylfuran-2-yl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(5-decylfuran-2-yl)butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed to yield 4-(5-decylfuran-2-yl)butanoic acid and methanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Transesterification: The ester can react with another alcohol to form a different ester and methanol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 4-(5-decylfuran-2-yl)butanoic acid and methanol.
Reduction: 4-(5-decylfuran-2-yl)butanol.
Transesterification: A different ester and methanol.
Applications De Recherche Scientifique
Methyl 4-(5-decylfuran-2-yl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and transesterification reactions.
Biology: Investigated for its potential biological activity due to the presence of the furan ring.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the flavor and fragrance industry for its unique aromatic properties.
Mécanisme D'action
The mechanism of action of Methyl 4-(5-decylfuran-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially affecting cellular processes. The ester group can undergo hydrolysis, releasing the active acid form, which may interact with enzymes and receptors in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl butanoate: A simpler ester with a fruity odor, commonly used in flavorings.
Ethyl acetate: Another ester with a pleasant smell, widely used as a solvent and in the fragrance industry.
Methyl 4-(5-methylfuran-2-yl)butanoate: A similar compound with a methyl group instead of a decyl chain.
Uniqueness
Methyl 4-(5-decylfuran-2-yl)butanoate is unique due to its long decyl chain and the presence of the furan ring, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
64137-40-2 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
308.5 g/mol |
Nom IUPAC |
methyl 4-(5-decylfuran-2-yl)butanoate |
InChI |
InChI=1S/C19H32O3/c1-3-4-5-6-7-8-9-10-12-17-15-16-18(22-17)13-11-14-19(20)21-2/h15-16H,3-14H2,1-2H3 |
Clé InChI |
ONDNODKIBHXUOG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC1=CC=C(O1)CCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


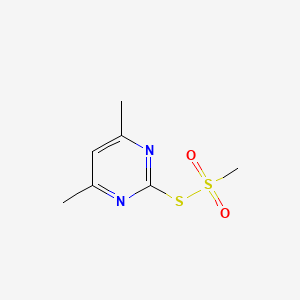
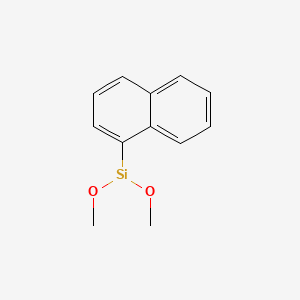

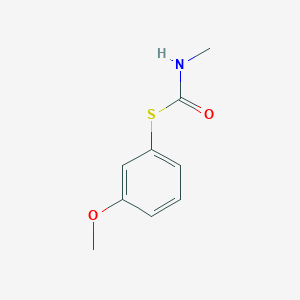
![1-(4-Chlorophenyl)-2-[4-[2-(4-chlorophenyl)-2-oxoacetyl]phenyl]ethane-1,2-dione](/img/structure/B14497218.png)
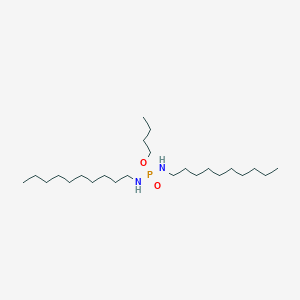
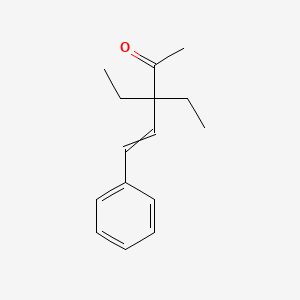

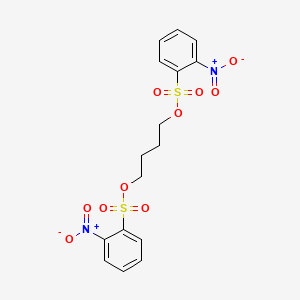
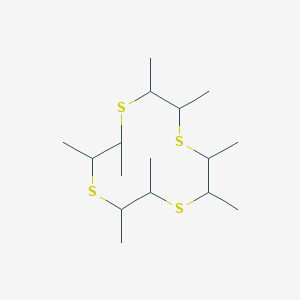
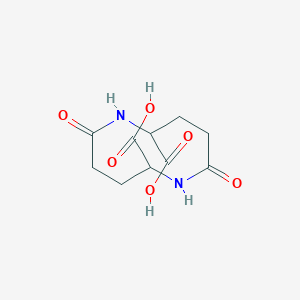
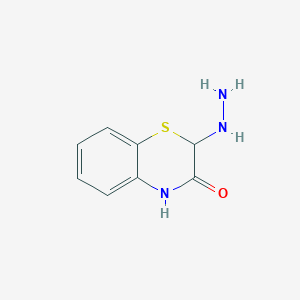
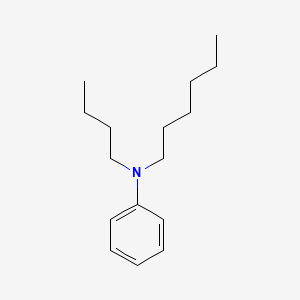
![9-Methyloxepino[2,3-B]quinoxaline](/img/structure/B14497261.png)
